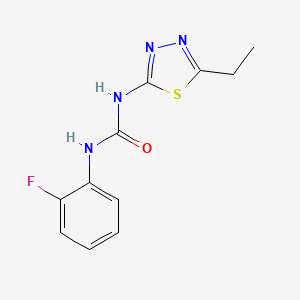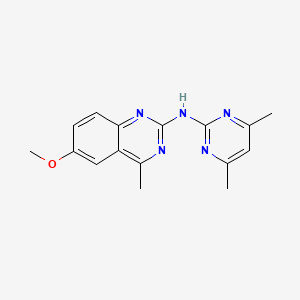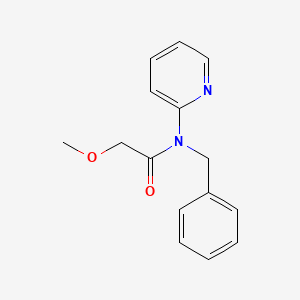
3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has attracted significant attention from the scientific community due to its potential applications in drug development. This compound belongs to the class of acrylamide derivatives and has been found to exhibit potent biological activity.
Wirkmechanismus
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activity. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potent biological activity. The compound has been found to exhibit activity against a wide range of targets, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, highlighting the need for careful dosing and toxicity testing.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde, isobutylamine, and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the product is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activity. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)9-16-19-20-17(24-16)18-15(21)8-6-12-5-7-13(22-3)14(10-12)23-4/h5-8,10-11H,9H2,1-4H3,(H,18,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLHDCDYUIWBII-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2,4-dichlorobenzoyl)oxy]-2-methylpropanimidamide](/img/structure/B5843599.png)

![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)

![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)


![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)